molecular formula C12H15N3 B2983308 4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine CAS No. 1187561-50-7

4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine

Cat. No. B2983308
M. Wt: 201.273
InChI Key: WKBUUIRKHQXNLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is also known as EMAP or 4-Ethyl-5-(2-methylphenyl)-3-amino-1H-pyrazole and has a molecular formula of C12H15N3.

Mechanism Of Action

The mechanism of action of 4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammatory responses. EMAP can block the activation of this pathway, thereby reducing the production of inflammatory cytokines.

Biochemical And Physiological Effects

Studies have shown that 4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine can have several biochemical and physiological effects. These include the reduction of inflammation, the inhibition of cell proliferation, and the induction of apoptosis. EMAP has also been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine in lab experiments is its ability to inhibit the NF-κB signaling pathway, making it a useful tool for studying the regulation of inflammatory responses. However, one limitation of using this compound is that it can be toxic at high concentrations, making it necessary to use caution when handling and administering the compound.

Future Directions

There are several future directions for research on 4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine. One potential area of study is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. EMAP has been shown to have neuroprotective properties, making it a potential candidate for the treatment of these diseases. Additionally, further research is needed to determine the optimal dosage and administration methods for the compound, as well as its potential side effects.

Synthesis Methods

The synthesis of 4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine can be achieved through several methods, including the reaction of 2-methylphenylhydrazine with ethyl acetoacetate followed by the addition of ammonium acetate. Alternatively, the compound can be synthesized through the reaction of 2-methylphenylhydrazine with ethyl pyruvate, followed by the addition of ammonium acetate.

Scientific Research Applications

The potential applications of 4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine in scientific research are vast. One of the most significant areas of study is the compound's potential as an anti-inflammatory agent. Research has shown that EMAP can inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-3-9-11(14-15-12(9)13)10-7-5-4-6-8(10)2/h4-7H,3H2,1-2H3,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBUUIRKHQXNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1N)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3-(2-methylphenyl)-1H-pyrazol-5-amine

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